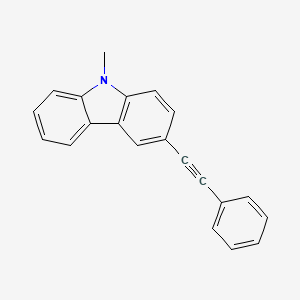
9-Methyl-3-(phenylethynyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3-(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, featuring a phenylethynyl group attached to the carbazole core, imparts distinctive electronic and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(phenylethynyl)-9H-carbazole typically involves a multi-step process. One common method starts with the preparation of 9-methyl-9H-carbazole, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
9-Methyl-3-(phenylethynyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
9-Methyl-3-(phenylethynyl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 9-Methyl-3-(phenylethynyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The compound’s photophysical properties, such as fluorescence, are attributed to intramolecular charge transfer (ICT) processes, where the phenylethynyl group acts as an electron donor and the carbazole core as an electron acceptor .
類似化合物との比較
Similar Compounds
9-Methyl-9H-carbazole: Lacks the phenylethynyl group, resulting in different electronic properties.
3-(Phenylethynyl)-9H-carbazole: Similar structure but without the methyl group at the 9-position.
9-Ethyl-3-(phenylethynyl)-9H-carbazole: Similar structure with an ethyl group instead of a methyl group at the 9-position.
Uniqueness
The presence of both the methyl and phenylethynyl groups in 9-Methyl-3-(phenylethynyl)-9H-carbazole imparts unique electronic and photophysical properties, making it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
特性
CAS番号 |
138622-44-3 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC名 |
9-methyl-3-(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C21H15N/c1-22-20-10-6-5-9-18(20)19-15-17(13-14-21(19)22)12-11-16-7-3-2-4-8-16/h2-10,13-15H,1H3 |
InChIキー |
WKRPRGAQNWNDAB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


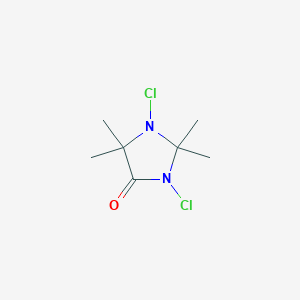
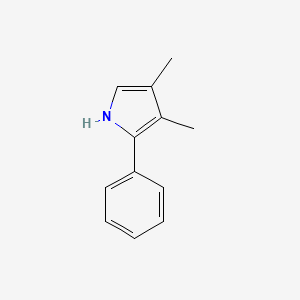

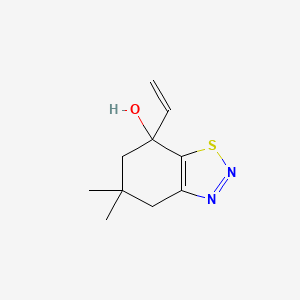

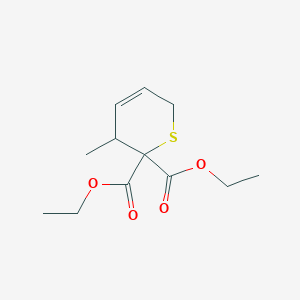


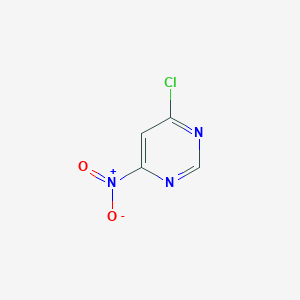
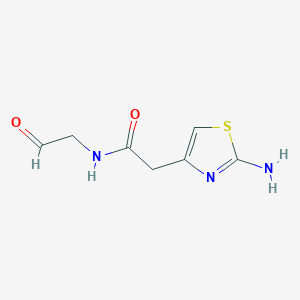
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
